![molecular formula C11H8FNO4S B2581973 4-(4-Fluorosulfonyloxyphenoxy)pyridine CAS No. 2411262-54-7](/img/structure/B2581973.png)
4-(4-Fluorosulfonyloxyphenoxy)pyridine
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Overview
Description
4-(4-Fluorosulfonyloxyphenoxy)pyridine is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. It is a heterocyclic compound that contains a pyridine ring and a phenoxy group, and it is commonly used in the synthesis of other organic compounds.
Scientific Research Applications
1. Kinase Inhibitors in Cancer Research
4-(4-Fluorosulfonyloxyphenoxy)pyridine derivatives have been studied for their role as kinase inhibitors, particularly in the context of cancer research. Docking and quantitative structure–activity relationship (QSAR) studies have been conducted on similar compounds to understand their inhibitory activity against c-Met kinase, a critical enzyme in cancer progression. The study by Caballero et al. (2011) utilized various computational methods to predict the biological activities of these inhibitors and analyze their molecular features contributing to high inhibitory activity (Caballero et al., 2011).
2. Development of Fluorescent Probes
Compounds structurally related to this compound have been used in the development of reaction-based fluorescent probes. Wang et al. (2012) describe the design of probes for selective discrimination of thiophenols over aliphatic thiols. These probes have applications in chemical, biological, and environmental sciences (Wang et al., 2012).
3. Supramolecular Polymeric Materials
Research on polymeric supramolecular nanostructures, including those with pyridine derivatives, offers insights into the development of materials with controlled hierarchical phase transitions. These materials, as studied by Ruokolainen et al. (1998), can have tailored properties like temperature-dependent electrical conductivity, which have implications in materials science (Ruokolainen et al., 1998).
4. Hydrogen-Bond Basicity Studies
The study of hydrogen-bond basicity in N-heteroaromatics, including pyridine derivatives, is crucial for understanding molecular interactions. Berthelot et al. (1998) constructed a spectroscopic scale based on IR frequency shifts, providing insights into molecular bonding in a range of compounds (Berthelot et al., 1998).
Mechanism of Action
Target of Action
Similar compounds have been used in suzuki–miyaura (sm) cross-coupling reactions , which suggests that this compound may also be involved in such reactions.
Mode of Action
In the context of sm cross-coupling reactions, the compound could potentially participate in electronically divergent processes with a metal catalyst .
Biochemical Pathways
Similar compounds have been involved in the synthesis of fluorinated pyridines , suggesting that this compound may also play a role in such biochemical pathways.
Result of Action
Similar compounds have shown promising results in the synthesis of fluorinated pyridines , suggesting potential applications in the development of new pharmaceuticals and agrochemicals.
Action Environment
The stability and reactivity of similar compounds have been influenced by factors such as temperature and the presence of other chemical reagents .
properties
IUPAC Name |
4-(4-fluorosulfonyloxyphenoxy)pyridine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8FNO4S/c12-18(14,15)17-11-3-1-9(2-4-11)16-10-5-7-13-8-6-10/h1-8H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HZRRGELJMBGTTG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1OC2=CC=NC=C2)OS(=O)(=O)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8FNO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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